3,5-Heptanedione, 4-methyl-1-nitro-
Description
3,5-Heptanedione (CAS RN: 7424-54-6) is a β-diketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. Its structure consists of two ketone groups at positions 3 and 5 of a heptane chain . The compound is commercially available with purity >98.0% (GC) and is used in organic synthesis, such as in the enantioselective conjugate addition of 1,3-dicarbonyls to nitroolefins via nickel(II)-diamine catalysis .
The derivative 3,5-Heptanedione, 4-methyl-1-nitro- introduces a methyl group at position 4 and a nitro group at position 1.
Properties
CAS No. |
62250-63-9 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methyl-1-nitroheptane-3,5-dione |
InChI |
InChI=1S/C8H13NO4/c1-3-7(10)6(2)8(11)4-5-9(12)13/h6H,3-5H2,1-2H3 |
InChI Key |
HVXSMBVGUWLSCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)CC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-Heptanedione, 4-methyl-1-nitro- can be achieved through several methods. One common approach involves the reaction of methylethylketone and ethyl propionate in the presence of an alkali metal alkoxide catalyst . This method avoids the use of solvents, thereby reducing waste and production costs. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-Heptanedione, 4-methyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen, catalysts like palladium, and bases like sodium hydride.
Scientific Research Applications
3,5-Heptanedione, 4-methyl-1-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Heptanedione, 4-methyl-1-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diketone structure can undergo various condensation reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in different applications .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Physical Properties of 3,5-Heptanedione Derivatives
Key Observations :
- Substituent Effects : Methyl and bulky substituents (e.g., 2,2,6,6-tetramethyl groups) reduce density and volatility compared to unsubstituted 3,5-heptanedione. For example, 2,2,6,6-tetramethyl-3,5-heptanedione has a lower density (0.889 vs. 0.945 g/cm³) and higher molecular weight (184.28 vs. 128.17 g/mol) .
- Nitro Group Impact: While data for 4-methyl-1-nitro-3,5-heptanedione are absent, nitro groups generally increase polarity and reactivity. Nitro-substituted diketones are expected to exhibit higher boiling points and reduced solubility in nonpolar solvents due to enhanced dipole interactions .
Comparative Analysis :
- Coordination Chemistry : 2,2,6,6-Tetramethyl-3,5-heptanedione forms stable chelates with metals like lithium and americium due to its sterically hindered β-diketone structure . In contrast, unsubstituted 3,5-heptanedione is less effective in metal coordination but serves as a versatile building block for heterocycles .
Thermal and Spectroscopic Data
Table 3: Spectroscopic and Thermal Properties
Insights :
- Steric Effects : Bulky substituents in 2,2,6,6-tetramethyl-3,5-heptanedione shift IR carbonyl stretches to lower frequencies (1705 vs. 1715 cm⁻¹) due to reduced electron withdrawal .
- Nitro Group Influence: The nitro group in 4-methyl-1-nitro-3,5-heptanedione would likely introduce additional IR peaks near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) and deshield adjacent protons in ¹H NMR .
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